Cas no 864069-04-5 (Pentafluorophenyl 4-vinylbenzoate)

Pentafluorophenyl 4-vinylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- 4-styrene pentafluorophenoate
- PFP ester monomer
- activated ester styrene
- Benzoic acid, 4-ethenyl-, pentafluorophenyl ester
- Perfluorophenyl 4-vinylbenzoate
- G71702
- 864069-04-5
- pentafluorophenyl 4-vinylbenzoate
- Pentafluorophenyl 4-vinylbenzoate, 99% (HPLC)
- DTXSID601251232
- SCHEMBL5039420
- QLSHRSPPXSAGTR-UHFFFAOYSA-N
- 2,3,4,5,6-PENTAFLUOROPHENYL 4-ETHENYLBENZOATE
- Pentafluorophenyl 4-vinylbenzoate
-
- MDL: MFCD24386384
- Inchi: InChI=1S/C15H7F5O2/c1-2-7-3-5-8(6-4-7)15(21)22-14-12(19)10(17)9(16)11(18)13(14)20/h2-6H,1H2
- InChI Key: QLSHRSPPXSAGTR-UHFFFAOYSA-N
- SMILES: C=CC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Computed Properties
- Exact Mass: 314.03662027g/mol
- Monoisotopic Mass: 314.03662027g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 4.6
Experimental Properties
- Melting Point: 39-44 °C
- Flash Point: Fahrenheit: >230 ° f
Celsius: >110 ° c
Pentafluorophenyl 4-vinylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IEIE-1g |
Benzoic acid, 4-ethenyl-, pentafluorophenyl ester |
864069-04-5 | 98% | 1g |
$327.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1970419-250mg |
Perfluorophenyl 4-vinylbenzoate |
864069-04-5 | 98% | 250mg |
¥1132.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1970419-1g |
Perfluorophenyl 4-vinylbenzoate |
864069-04-5 | 98% | 1g |
¥2484.00 | 2024-04-28 | |
1PlusChem | 1P00IEIE-100mg |
Benzoic acid, 4-ethenyl-, pentafluorophenyl ester |
864069-04-5 | 98% | 100mg |
$72.00 | 2024-04-21 | |
1PlusChem | 1P00IEIE-250mg |
Benzoic acid, 4-ethenyl-, pentafluorophenyl ester |
864069-04-5 | 98% | 250mg |
$121.00 | 2024-04-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 774553-1G |
Pentafluorophenyl 4-vinylbenzoate |
864069-04-5 | 99% (HPLC) | 1G |
¥1524.61 | 2022-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1970419-100mg |
Perfluorophenyl 4-vinylbenzoate |
864069-04-5 | 98% | 100mg |
¥588.00 | 2024-04-28 |
Pentafluorophenyl 4-vinylbenzoate Related Literature
-
Qi An,Tao Huang,Feng Shi Chem. Soc. Rev. 2018 47 5061
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Katja Nilles,Patrick Theato Polym. Chem. 2011 2 376
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Shuangshuang Zhang,Xiaoxiao Cheng,Junzhi Wang,Zhengbiao Zhang,Wei Zhang,Xiulin Zhu Polym. Chem. 2018 9 5155
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Qilu Zhang,Philipp Schattling,Patrick Theato,Richard Hoogenboom Polym. Chem. 2012 3 1418
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Aaron C. Schmidt,Hatice Turgut,Dao Le,Ana Beloqui,Guillaume Delaittre Polym. Chem. 2020 11 593
Additional information on Pentafluorophenyl 4-vinylbenzoate
Pentafluorophenyl 4-vinylbenzoate (CAS No. 864069-04-5): A Versatile Building Block in Modern Chemical Synthesis
Pentafluorophenyl 4-vinylbenzoate, with the chemical identifier CAS No. 864069-04-5, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various high-value molecules, including agrochemicals, specialty polymers, and advanced pharmaceuticals. The presence of both the pentafluorophenyl and 4-vinylbenzoate moieties imparts distinct reactivity and functional properties, making it an indispensable tool for synthetic chemists.
The pentafluorophenyl group, a derivative of benzene with five fluorine atoms substituting hydrogen atoms, introduces exceptional electronic and steric effects to the molecule. This moiety is particularly valued for its ability to enhance lipophilicity, improve metabolic stability, and modulate binding interactions in drug design. In contrast, the 4-vinylbenzoate component provides a versatile handle for further functionalization through reactions such as cross-coupling, polymerization, and ester hydrolysis. The combination of these two functionalities makes Pentafluorophenyl 4-vinylbenzoate a cornerstone in the development of novel compounds with tailored properties.
In recent years, the applications of Pentafluorophenyl 4-vinylbenzoate have expanded significantly, driven by advancements in synthetic methodologies and an increasing demand for innovative materials. One of the most notable areas of research involves its use in the synthesis of pharmaceutical intermediates. The compound's ability to serve as a precursor for biologically active molecules has been leveraged in the development of new therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in constructing kinase inhibitors, which are critical in oncology research due to their ability to disrupt cancer cell signaling pathways.
The role of Pentafluorophenyl 4-vinylbenzoate extends beyond pharmaceuticals into the realm of advanced materials. Researchers have explored its potential in creating high-performance polymers and organic electronic materials. The introduction of fluorine atoms into polymers can significantly enhance their thermal stability and chemical resistance, properties that are highly sought after in industrial applications. Additionally, the vinyl group offers opportunities for polymerization via techniques such as radical addition or coordination catalysis, leading to materials with tailored mechanical and electrical properties.
Recent studies have also highlighted the compound's significance in agrochemical research. The unique structural features of Pentafluorophenyl 4-vinylbenzoate allow it to be incorporated into pesticides and herbicides, where its lipophilic nature aids in membrane penetration and its stability ensures prolonged activity in environmental conditions. Furthermore, its reactivity with other heterocycles has been exploited to develop novel fungicides, addressing emerging challenges in crop protection.
The synthesis of Pentafluorophenyl 4-vinylbenzoate itself is a testament to modern organic chemistry's ingenuity. Traditional methods often involve multi-step processes that can be cumbersome and yield-limited. However, recent innovations have led to more efficient synthetic routes, often employing transition-metal catalysis or photocatalytic techniques to streamline production. These advancements not only improve scalability but also reduce waste, aligning with green chemistry principles.
The compound's versatility is further underscored by its role as a cross-coupling partner. Reactions such as Suzuki-Miyaura or Heck couplings allow for the introduction of diverse functional groups adjacent to the vinyl moiety, enabling the construction of complex molecular architectures. This capability is particularly valuable in medicinal chemistry, where rapid diversification of molecular libraries is essential for hit identification and optimization.
In conclusion, Pentafluorophenyl 4-vinylbenzoate (CAS No. 864069-04-5) represents a remarkable example of how structural innovation can drive progress across multiple scientific disciplines. Its unique combination of electronic and steric effects makes it an invaluable intermediate for synthesizing high-value compounds in pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical innovation well into the future.
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